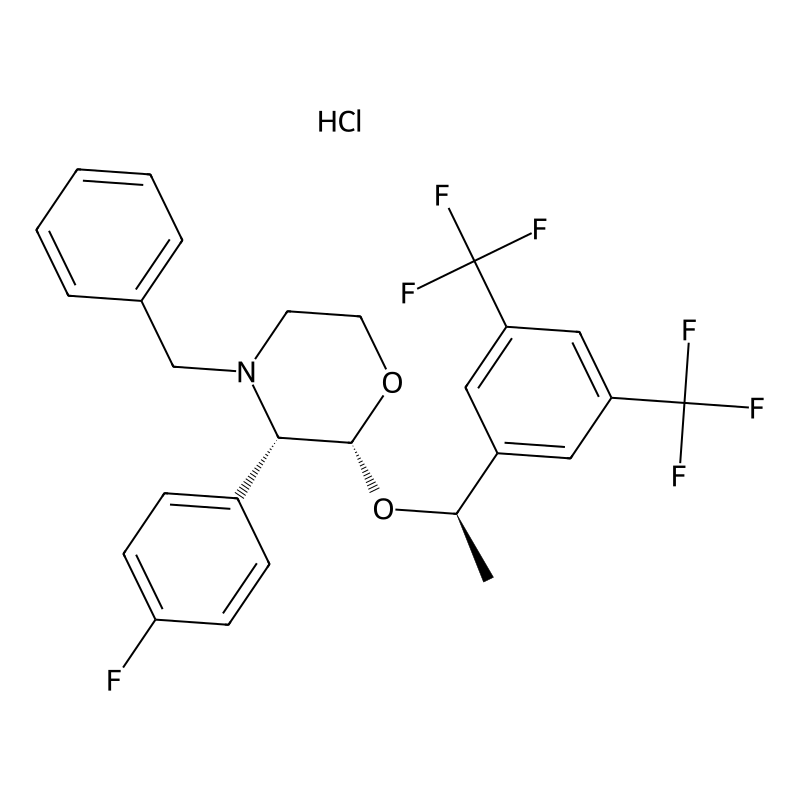

Aprepitant Impurity B Enantiomer HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Aprepitant Impurity B Enantiomer Hydrochloride is the S-enantiomer of aprepitant, a compound primarily known for its role as a neurokinin-1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting. This impurity arises during the synthesis of aprepitant and is characterized by its molecular formula and a molecular weight of approximately 527.49 g/mol . The compound appears as a white to off-white crystalline powder and demonstrates solubility in water, methanol, and ethanol while being insoluble in ether, chloroform, and acetone .

Information on the safety and hazards of Aprepitant Impurity B Enantiomer HCl is limited. Generally, pharmaceutical impurities are evaluated for their potential toxicity and impact on the final drug product []. Due to its unknown structure and limited information, the specific safety profile cannot be determined.

The synthesis of Aprepitant Impurity B Enantiomer Hydrochloride involves chiral purification processes that separate the desired enantiomers from the racemic mixture formed during aprepitant synthesis. A notable method for this separation includes advanced chiral liquid chromatography techniques that allow for effective quantification and isolation of the S-enantiomer from other isomers. The chemical structure features a morpholine ring, which is integral to its activity as an NK1 receptor antagonist.

As an impurity of aprepitant, Aprepitant Impurity B Enantiomer Hydrochloride likely shares similar biological activities, primarily acting as a selective antagonist for human substance P/neurokinin-1 receptors. This mechanism is crucial for mitigating nausea and vomiting associated with chemotherapy treatments . Studies indicate that Aprepitant can enhance antitumor efficacy when used in conjunction with other chemotherapeutic agents due to the overexpression of NK-1 receptors on malignant cells.

Aprepitant Impurity B Enantiomer Hydrochloride has applications primarily in pharmaceutical research, particularly concerning:

- Chemotherapy-induced nausea and vomiting: As part of formulations aimed at improving patient outcomes during cancer treatment.

- Research on NK-1 receptor antagonism: Providing insights into potential new therapies targeting neurokinin pathways in various diseases .

Interaction studies involving Aprepitant Impurity B Enantiomer Hydrochloride focus on its pharmacodynamics and pharmacokinetics when combined with other drugs. Research has shown that aprepitant enhances the effectiveness of corticosteroids and serotonin receptor antagonists in preventing nausea during chemotherapy. Further studies may explore its interactions with other neurokinin receptor modulators or chemotherapeutic agents to evaluate synergistic effects.

Aprepitant Impurity B Enantiomer Hydrochloride can be compared with several similar compounds, particularly other neurokinin-1 receptor antagonists. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Aprepitant | C27H39F7N4O3 | Approved drug for chemotherapy-induced nausea |

| Laniquidomide | C22H25F3N2O3 | Distinct mechanism targeting different pathways |

| Netupitant | C29H36F7N3O2 | Higher selectivity for NK-1 receptors |

| Rolapitant | C22H27F7N2O3 | Longer half-life compared to Aprepitant |

Aprepitant Impurity B Enantiomer Hydrochloride stands out due to its specific enantiomeric form, which may influence its interaction profile and biological activity compared to other compounds within the same class .

Molecular Formula and Weight Analysis

Aprepitant Impurity B Enantiomer Hydrochloride represents a structurally complex pharmaceutical impurity with well-defined molecular characteristics [1]. The compound exhibits the molecular formula C27H24F7NO2·HCl, indicating the presence of twenty-seven carbon atoms, twenty-four hydrogen atoms, seven fluorine atoms, one nitrogen atom, two oxygen atoms, and one hydrochloride moiety [1] [2].

The molecular weight analysis reveals significant variations across different sources, with reported values ranging from 563.93 to 563.95 grams per mole for the complete hydrochloride salt [1] [7]. The molecular weight of the free base form is calculated as 527.49 grams per mole, while the hydrochloride contribution adds 36.46 grams per mole to the total molecular weight [2] [5]. These molecular weight determinations are critical for analytical method development and quantitative analysis of the compound in pharmaceutical matrices.

Table 1: Molecular Weight Analysis of Aprepitant Impurity B Enantiomer Hydrochloride

| Component | Molecular Weight (g/mol) | Source |

|---|---|---|

| Free Base | 527.49 | [2] [5] |

| Hydrochloride Salt | 563.93 | [1] [3] |

| Hydrochloride Salt | 563.95 | [7] |

| Hydrochloride Salt | 563.9347224 | [1] |

The Chemical Abstracts Service registry number for this compound is 183901-47-5, providing a unique identifier for database searches and regulatory documentation [1] [7]. The molecular formula consistency across multiple sources confirms the structural integrity and compositional accuracy of the reported chemical entity.

Structural Elucidation and Conformational Analysis

The structural elucidation of Aprepitant Impurity B Enantiomer Hydrochloride reveals a complex morpholine-based architecture with multiple aromatic substituents [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride [2] [7].

The core structure consists of a six-membered morpholine ring system that adopts specific conformational preferences [16] [17]. Morpholine rings typically exist in chair conformations, with both equatorial-chair and axial-chair forms representing the most thermodynamically stable arrangements [16] [17]. The conformational preference between these two forms is influenced by the bulky substituents attached to the morpholine ring, particularly the benzyl group at the nitrogen position and the complex ethoxy side chain at the 2-position.

The structural framework incorporates several key functional groups that contribute to its conformational complexity [1] [2]. The 4-fluorophenyl substituent at the 3-position of the morpholine ring introduces electronic effects that influence the overall molecular geometry. The bis(trifluoromethyl)phenyl group attached through an ethoxy linkage represents a highly electron-withdrawing substituent that significantly affects the molecular conformation and stability [20] [22].

Table 2: Key Structural Features and Conformational Parameters

| Structural Component | Position | Characteristics | Reference |

|---|---|---|---|

| Morpholine Ring | Core | Chair conformation preferred | [16] [17] |

| Benzyl Group | N-4 position | Axial/equatorial preference | [1] [2] |

| Fluorophenyl Group | C-3 position | Electronic influence | [1] [2] |

| Bis(trifluoromethyl)phenyl | Ethoxy linkage | Strong electron-withdrawing | [20] [22] |

The conformational analysis of the morpholine ring system indicates that steric interactions between the large substituents favor specific spatial arrangements [18]. The presence of multiple bulky groups necessitates careful consideration of conformational preferences to minimize unfavorable steric clashes while maintaining optimal electronic interactions.

Stereogenic Centers and Absolute Configuration

Aprepitant Impurity B Enantiomer Hydrochloride contains multiple stereogenic centers that define its three-dimensional structure and stereochemical identity [9]. The compound possesses three distinct chiral centers located at positions 1, 2, and 3 of the morpholine ring system and the ethoxy side chain [9] [13].

The absolute configuration of the stereogenic centers is defined as (2R,3S) for the morpholine ring positions and (R) for the chiral center in the ethoxy side chain, giving the complete stereochemical designation as (2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine [1] [2] [7]. This specific stereochemical arrangement distinguishes the compound from other possible stereoisomers that could theoretically exist.

The stereochemical complexity of aprepitant-related compounds has been extensively studied, with research indicating that the parent drug aprepitant possesses three stereogenic centers that allow for eight possible stereoisomeric forms [9]. The presence of these multiple chiral centers necessitates careful analytical methods for stereochemical purity determination and chiral separation techniques for isolation and characterization.

Table 3: Stereogenic Centers and Absolute Configuration

| Stereogenic Center | Position | Absolute Configuration | Priority Assignment |

|---|---|---|---|

| Morpholine C-2 | Ring position 2 | R | Highest priority: ethoxy group |

| Morpholine C-3 | Ring position 3 | S | Highest priority: fluorophenyl |

| Ethoxy Carbon | Side chain | R | Highest priority: phenyl group |

The determination of absolute configuration relies on established stereochemical nomenclature rules and has been confirmed through various analytical techniques including chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [9] [12]. The stereochemical purity of pharmaceutical impurities is critical for regulatory compliance and requires precise analytical methods for determination.

Physical State and Stability Parameters

Aprepitant Impurity B Enantiomer Hydrochloride exists as a solid powder under standard ambient conditions [2] [14]. The physical state characterization indicates that the compound maintains stability when stored under appropriate conditions, typically involving protection from excessive heat, light, and moisture [14].

The stability parameters of the compound have been evaluated under various environmental conditions [14]. Chemical stability studies demonstrate that the compound remains stable under recommended storage conditions, which include maintenance at controlled room temperature with protection from direct sunlight and extremes of temperature [14]. The hydrochloride salt form generally exhibits enhanced stability compared to the free base form due to improved crystalline properties and reduced susceptibility to environmental degradation.

Storage recommendations specify avoidance of heat, flames, sparks, and direct sunlight to maintain compound integrity [14]. The solid-state properties of the hydrochloride salt contribute to its overall stability profile, with the crystalline form providing protection against moisture uptake and chemical degradation pathways.

Table 4: Physical State and Stability Parameters

| Parameter | Specification | Conditions | Reference |

|---|---|---|---|

| Physical State | Solid powder | Ambient conditions | [2] [14] |

| Chemical Stability | Stable | Recommended storage | [14] |

| Storage Temperature | Controlled room temperature | Avoid extremes | [14] |

| Light Sensitivity | Protect from direct sunlight | Storage conditions | [14] |

| Moisture Sensitivity | Controlled humidity | Appropriate packaging | [14] |

The crystalline properties of pharmaceutical compounds significantly influence their stability profiles and bioavailability characteristics [11]. For Aprepitant Impurity B Enantiomer Hydrochloride, the hydrochloride salt formation typically results in improved solid-state properties compared to the free base form, including enhanced thermal stability and reduced hygroscopicity.